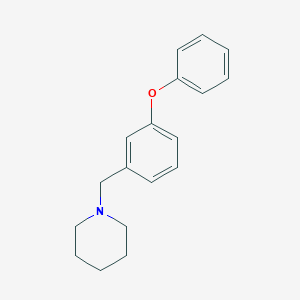

1-(3-phenoxybenzyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-phenoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-9-17(10-4-1)20-18-11-7-8-16(14-18)15-19-12-5-2-6-13-19/h1,3-4,7-11,14H,2,5-6,12-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEZLRUOGAVHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Phenoxybenzyl Piperidine and Its Derivatives

Advanced Strategies for Piperidine (B6355638) Ring System Formation and Functionalization

The construction and elaboration of the piperidine ring are foundational aspects of synthesizing complex molecules like 1-(3-phenoxybenzyl)piperidine. A variety of advanced synthetic strategies have been developed for this purpose.

Traditional and modern methods for forming the piperidine ring include the hydrogenation of pyridine (B92270) precursors. acs.org This can be achieved using various catalytic systems, including both metal- and organocatalysis, sometimes under harsh conditions of high temperature and pressure. acs.org To achieve stereoselectivity, which is often crucial for biological activity, methods for the asymmetric hydrogenation of pyridinium (B92312) salts have been developed, yielding chiral piperidines with high enantiomeric excess. researchgate.netnih.gov

Beyond hydrogenation, numerous cyclization reactions are employed to construct the piperidine ring. These include gold-catalyzed oxidative amination of non-activated alkenes, which allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Radical cyclizations, such as those of 1,6-enynes initiated by borane (B79455) addition or oxidation, provide another route to polysubstituted piperidines. nih.gov Furthermore, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the regio- and diastereoselective synthesis of densely substituted piperidines. researchgate.net

Once the piperidine ring is formed, its functionalization can be achieved with a high degree of site-selectivity. Rhodium-catalyzed C-H insertion and cyclopropanation reactions, for instance, can be directed to the C2, C3, or C4 positions of the piperidine ring, with the selectivity controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.gov For example, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts, while different catalysts can direct functionalization to the C4 position. nih.govnih.gov The C3 position, being electronically deactivated, often requires an indirect approach, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

Dedicated Synthetic Pathways for the this compound Core

The synthesis of the core structure of this compound can be efficiently achieved through two primary and dedicated pathways: reductive amination and N-alkylation.

Reductive Amination: This widely used method involves the reaction of 3-phenoxybenzaldehyde (B142659) with piperidine to form an iminium ion intermediate, which is then reduced in situ to yield the target tertiary amine. nih.govnih.gov Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. nih.gov The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or dichloroethane.

N-Alkylation: An alternative and straightforward approach is the direct N-alkylation of piperidine with a 3-phenoxybenzyl halide, such as 3-phenoxybenzyl chloride or bromide. nih.gov This reaction is typically performed in the presence of a base, like potassium carbonate, to neutralize the hydrogen halide formed during the reaction. nih.gov The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. nih.gov To avoid the potential for over-alkylation leading to quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reactants and the rate of addition of the alkylating agent, can be carefully controlled. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives through Site-Specific Modifications

The structural diversity of this compound analogs can be expanded through site-specific modifications at three key positions: the phenoxybenzyl moiety, the piperidine nitrogen atom, and the carbon atoms of the piperidine ring.

Modifications on the Phenoxybenzyl Moiety

The phenoxybenzyl portion of the molecule offers multiple sites for functionalization. The terminal phenoxy group can be modified through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. nih.gov The ether linkage itself, while generally stable, could potentially be cleaved under harsh conditions, although this is less common for diaryl ethers.

The benzylic position, the carbon atom connecting the phenyl ring to the piperidine nitrogen, is particularly reactive and a prime target for modification. nih.govorgsyn.org This reactivity stems from the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. nih.govorgsyn.org For instance, free-radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position, which can then serve as a handle for further nucleophilic substitution reactions. orgsyn.org Oxidation of the benzylic position can also be achieved using strong oxidizing agents, potentially leading to the formation of a ketone. nih.gov

Substitutions at the Piperidine Nitrogen Atom

While this compound already possesses a substituent on the piperidine nitrogen, it is conceivable to synthesize analogs with different groups at this position. One approach involves the N-dealkylation of the this compound to yield piperidine, which can then be re-functionalized with a different benzyl (B1604629) or other alkyl group. However, a more direct route to analogs involves utilizing different starting materials in the synthetic pathways described in section 2.2. For instance, a variety of substituted piperidines can be used in the N-alkylation reaction with 3-phenoxybenzyl halide to generate a library of N-substituted analogs.

Alterations on the Piperidine Ring Carbon Atoms

Introducing substituents onto the carbon atoms of the piperidine ring can significantly impact the molecule's three-dimensional shape and properties. As discussed in section 2.1, site-selective C-H functionalization offers a powerful tool for modifying the piperidine ring at the C2, C3, and C4 positions. nih.govnih.gov For example, rhodium-catalyzed reactions can be employed to introduce arylacetate groups at these positions. nih.gov

Furthermore, the synthesis can begin with pre-functionalized piperidine rings. For instance, using a substituted piperidine, such as methylpipecolinate, in the initial synthesis would yield a this compound with a substituent at a specific position on the piperidine ring. The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been reported, which could serve as valuable starting materials. Additionally, methods for the stereocontrolled synthesis of vicinally disubstituted piperidines through the nucleophilic addition of alkyllithiums to piperidine enecarbamates have been developed.

Enantioselective and Stereocontrolled Synthesis of Chiral Phenoxybenzyl Piperidines

The introduction of chirality into the this compound scaffold can be achieved through various enantioselective and stereocontrolled synthetic strategies. This is particularly relevant if a substituent is introduced on the piperidine ring, creating a stereocenter.

One powerful approach involves the asymmetric hydrogenation of pyridinium salts using chiral catalysts. researchgate.netnih.gov This method can produce chiral piperidines with high enantioselectivity. researchgate.netnih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with dihydropyridines have been shown to be highly effective in producing enantioenriched 3-aryl-tetrahydropyridines, which can then be reduced to the corresponding chiral piperidines. This methodology could be adapted to synthesize chiral this compound analogs with a substituent at the 3-position of the piperidine ring.

Another strategy involves the use of chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams have been used as versatile building blocks for the enantioselective synthesis of polysubstituted piperidines. These chiral lactams allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring.

Furthermore, stereocontrolled synthesis can be achieved through nucleophilic additions to chiral piperidine derivatives. For example, highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates can provide direct access to vicinally-substituted piperidine compounds with excellent stereocontrol.

Molecular and Cellular Biological Investigations of 1 3 Phenoxybenzyl Piperidine and Its Analogs

Elucidation of Enzymatic Interaction Profiles and Inhibitory Mechanisms (Preclinical)

Investigations into the direct inhibitory effects of 1-(3-phenoxybenzyl)piperidine or its close analogs on uridine (B1682114) phosphorylase and the broader pyrimidine (B1678525) metabolism pathway have not been extensively reported in the available scientific literature. While the pyrimidine metabolic pathway is a recognized target for therapeutic intervention, with inhibitors like benzylacyclouridines showing potent effects on uridine phosphorylase, a direct link to benzylpiperidine-based compounds is not established in the reviewed studies. ucsc.eduresearchgate.net Research on inhibitors of pyrimidine metabolism has identified various chemical classes, but a specific focus on the this compound scaffold in this context remains an area for future exploration. rug.nlresearchgate.net

The biosynthesis of menaquinone (Vitamin K2) is essential for the electron transport chain in Mycobacterium tuberculosis (Mtb), making its enzymes attractive drug targets. rug.nlmdpi.com MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in this pathway, has been identified as a viable target for tuberculosis therapy. grafiati.comdokumen.pub

Analogs based on the piperidine (B6355638) scaffold have been investigated as inhibitors of Mtb MenA. Structure-activity relationship (SAR) studies on a known MenA inhibitor scaffold led to the identification of novel piperidine derivatives with potent activity against both the MenA enzyme and Mtb itself, with IC₅₀ values in the micromolar range (13-22 μM). grafiati.com These inhibitors not only prevent the growth of M. tuberculosis but are also bactericidal against both replicating and non-replicating bacteria. mdpi.com Further research has shown that MenA inhibitors featuring (alkylamino)alkoxyphenyl)(phenyl)methanone structures, which bear resemblance to the benzylpiperidine motif, are highly effective in killing non-replicating Mtb. dokumen.pub The success of these piperidine-based analogs highlights their potential as a foundation for developing new strategies to combat tuberculosis. grafiati.com

Table 1: Activity of Piperidine Analogs against M. tuberculosis MenA

| Compound Class | Target | Activity Metric | Value | Reference |

| Piperidine Derivatives | MenA / Mtb | IC₅₀ | 13-22 μM | grafiati.com |

| Polymeric Benzophenone/Diphenyl Ether | MenA / Mtb | IC₅₀ / MIC | Moderate to Improved | rug.nl |

The benzylpiperidine core is a prominent feature in the design of cholinesterase inhibitors, which are crucial for managing neurological disorders like Alzheimer's disease. researchgate.net Analogs are frequently designed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Research based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent AChE inhibition (IC₅₀ = 0.03 μM), has led to new N-benzylpiperidine carboxamide derivatives. grafiati.com By replacing the ester linkage with a more stable amide, researchers developed analogs with significant inhibitory activity; for instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide showed an AChE IC₅₀ of 0.41 μM. grafiati.com

Further structure-based design has yielded N-benzyl-piperidine derivatives with dual inhibitory potential. Derivative 4a from one study was the most potent, with an IC₅₀ of 2.08 μM for AChE and 7.41 μM for BuChE. ucsc.edu Another series of benzylpiperidine-linked diarylthiazoles also showed significant activity, with the lead compound 44 exhibiting an IC₅₀ of 0.30 μM against AChE and 1.84 μM against BuChE. mdpi.com These studies underscore the versatility of the N-benzylpiperidine scaffold in creating potent cholinesterase modulators.

Table 2: Cholinesterase Inhibition by N-Benzylpiperidine Analogs

| Compound/Analog | Target Enzyme | IC₅₀ (μM) | Reference |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 | researchgate.netgrafiati.com |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 | grafiati.com |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 | grafiati.com |

| Derivative 4a (N-benzyl-piperidine) | AChE | 2.08 | ucsc.edu |

| Derivative 4a (N-benzyl-piperidine) | BuChE | 7.41 | ucsc.edu |

| Compound 44 (benzylpiperidine-linked diarylthiazole) | AChE | 0.30 | mdpi.com |

| Compound 44 (benzylpiperidine-linked diarylthiazole) | BuChE | 1.84 | mdpi.com |

| Compound 4c (N-benzylpiperidine-4-one derivative) | AChE | 5.67 | dokumen.pub |

| Compound 4c (N-benzylpiperidine-4-one derivative) | BuChE | 0.87 | dokumen.pub |

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is linked to various diseases, including cancer. unito.it The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a key upstream activator in this pathway, making it a prime target for therapeutic inhibition. researchgate.netunito.it

A notable analog, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), developed from curcumin, potently suppresses the NF-κB pathway through direct action on IKK. unito.it Studies demonstrate that EF24 blocks the nuclear translocation of NF-κB with an IC₅₀ value of 1.3 μM and directly inhibits the catalytic activity of purified IKKβ. unito.it The piperidine moiety is crucial for this activity, providing a stable hydrophobic interaction within the IKKβ catalytic pocket. researchgate.net Structure-activity relationship analyses have indicated that the nitrogen atom within the piperidine ring is optimal for this inhibition. researchgate.net

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters. researchgate.net MAO-B inhibitors are particularly relevant for the treatment of neurodegenerative disorders like Parkinson's disease. The piperidine ring is a versatile scaffold for developing MAO inhibitors. researchgate.net

Piperine (B192125), a naturally occurring piperidine derivative, inhibits both MAO-A and MAO-B. researchgate.net Synthetic benzylpiperidine-derived hydrazones have been developed as dual inhibitors of cholinesterases and monoamine oxidases. One such compound demonstrated moderate inhibition of both MAO-A (IC₅₀ = 2.55 μM) and MAO-B (IC₅₀ = 1.47 μM).

More targeted research has produced pyridazinobenzylpiperidine derivatives with high selectivity for MAO-B. Compound S5 from this series was the most potent MAO-B inhibitor, with an IC₅₀ of 0.203 μM and a Ki value of 0.155 μM, acting as a competitive and reversible inhibitor. This compound showed a 19-fold selectivity for MAO-B over MAO-A, highlighting the potential for creating highly specific inhibitors from the benzylpiperidine scaffold.

Table 3: MAO-B Inhibition by Piperidine Analogs

| Compound/Analog | Target Enzyme | IC₅₀ (μM) | Ki (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| Benzylpiperidine-derived hydrazone (8) | MAO-A | 2.55 | - | - | |

| Benzylpiperidine-derived hydrazone (8) | MAO-B | 1.47 | - | - | |

| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 | - | 19.04 | |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 | 0.155 | 19.04 | |

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 | 0.721 | - | |

| 4-Benzylpiperidine | MAO-A | 20 | - | - | |

| 4-Benzylpiperidine | MAO-B | 2000 | - | - |

The endocannabinoid system is modulated by the synthesis and degradation of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The enzymes responsible for their degradation, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL), are key therapeutic targets. rug.nl

Piperidine and piperazine-based carbamates have been developed as potent and highly selective FAAH inhibitors, with activity in the nanomolar range. rug.nl These inhibitors were found to be over 1000-fold more selective for FAAH compared to other serine hydrolases like MGL. rug.nl Furthermore, researchers have designed dual FAAH/MGL inhibitors based on an N-carbonyl piperidine/piperazine (B1678402) motif. The rationale is that simultaneously elevating both AEA and 2-AG levels may produce more profound therapeutic effects than inhibiting either enzyme alone. In addition, a benzoylpiperidine scaffold has been identified as effective for MGL inhibition, demonstrating the broad applicability of the piperidine core in targeting the endocannabinoid system. researchgate.net

Characterization of Receptor Binding Affinities and Ligand Modulatory Effects (Preclinical)

Preclinical investigations have sought to characterize the binding profiles and modulatory effects of this compound and its structural analogs across a range of molecular targets. These studies, primarily utilizing in vitro binding assays and functional assessments, have revealed a complex pharmacology for this class of compounds, with notable interactions at histamine (B1213489), dopamine (B1211576), cannabinoid, and muscarinic receptors, as well as specific kinase enzymes.

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters like dopamine and acetylcholine (B1216132). nih.govmdpi.com Antagonism of the H3R is a therapeutic strategy being explored for various CNS disorders. nih.gov

Derivatives of this compound have been identified as a novel class of non-imidazole H3R antagonists. nih.gov The piperidine moiety serves as a bioisosteric replacement for the imidazole (B134444) group commonly found in other H3R ligands. nih.gov Studies on cloned human H3 receptors (hH3R) stably expressed in Chinese Hamster Ovary (CHO) or HEK293 cells have quantified the binding affinities of these compounds. nih.govmdpi.com For instance, a series of acetyl- and propionyl-phenoxyalkyl piperidine derivatives demonstrated high affinity for the hH3R, with many compounds exhibiting inhibitory constant (Kᵢ) values below 100 nM. mdpi.com

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent H3R antagonism. The nature of the amine moiety and the length of the alkyl chain significantly influence binding affinity. Generally, piperidine and 3-methylpiperidine (B147322) derivatives show higher affinity than 4-methylpiperidine (B120128) analogs. mdpi.com Furthermore, compounds with a pentylene chain tend to bind with higher affinity than their hexylene counterparts. mdpi.com Pitolisant, a clinically approved H3R antagonist/inverse agonist, features a piperidine ring linked via a propoxypropyl chain to a chlorophenyl group, demonstrating high affinity and selectivity for the H3R. mdpi.com

The mechanism of action for these compounds at the H3R is primarily competitive antagonism or inverse agonism, which blocks the constitutive activity of the receptor and inhibits the presynaptic feedback mechanism, thereby increasing the synthesis and release of histamine and other neurotransmitters in brain regions such as the prefrontal cortex. nih.govmdpi.com This modulation of neurotransmitter levels is believed to underlie the potential therapeutic effects observed in preclinical models. nih.govmdpi.com

Table 1: Histamine H₃ Receptor (hH₃R) Binding Affinities for Selected Piperidine Analogs

| Compound | Description | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Compound 8 (acetyl-phenoxy-pentyl series) | Piperidine derivative | 12 | mdpi.com |

| Compound 16 (propionyl-phenoxy-pentyl series) | Azepane derivative | 30 | mdpi.com |

| Compound 17 (propionyl-phenoxy-hexyl series) | Azepane derivative | 42 | mdpi.com |

| Compound 5 (piperidine derivative) | Compared to piperazine analog for dual H₃/σ₁ activity | 7.70 | nih.gov |

| Pitolisant | 1-(3-(3-[4-chlorophenyl]propoxy)propyl)piperidine hydrochloride | High Affinity | mdpi.com |

The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. Piperidine-based structures have been extensively investigated as DAT inhibitors. nih.govnih.gov These compounds often act as cocaine abuse medication candidates by blocking dopamine reuptake without producing the same locomotor stimulatory effects. nih.gov

Molecular modifications of piperidine analogs have yielded potent and selective ligands for the DAT. nih.gov For example, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, specific substitutions led to compounds with high affinity for the DAT, with IC₅₀ values in the low nanomolar range. nih.gov Bioisosteric replacement of a phenyl group with a thiophene (B33073) moiety produced some of the most potent compounds in this series. nih.gov

Kinetic studies using reporter ligands like [³H]PE2I have helped to characterize the interaction of various compounds with the DAT. kirj.ee These studies show that DAT inhibitors can decrease the rate of reporter ligand binding in a dose-dependent manner, indicating competition for the binding site. kirj.ee Some piperidine-based molecules have demonstrated significantly higher potency in binding affinity and inhibition of dopamine uptake compared to cocaine. nih.gov The stereochemistry and substitution pattern on the piperidine ring are crucial for DAT activity. nih.govnih.gov The 3-(3-hydroxyphenyl)piperidine moiety, for instance, has been identified as a key pharmacophore for potent and selective activity at dopamine autoreceptors. nih.gov

Table 2: Dopamine Transporter (DAT) Binding Affinities for Selected Piperidine Analogs

| Compound | Description | DAT Binding (IC₅₀, nM) | DAT/SERT Selectivity | Reference |

|---|---|---|---|---|

| Compound 9 | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog | 6.6 | 33.8 | nih.gov |

| Compound 19a | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog | 6.0 | 30.0 | nih.gov |

| GBR 12909 | Reference DAT inhibitor | 14 | 6.1 | nih.gov |

The cannabinoid type 1 (CB1) receptor is one of the most abundant GPCRs in the CNS and plays a key role in regulating neurotransmitter release and synaptic plasticity. nih.gov While direct binding of this compound to the CB1 receptor is not the primary focus, its analogs and other piperidine-containing compounds can modulate the endocannabinoid system. This modulation can be indirect, occurring through interactions with other targets that influence endocannabinoid signaling, or through allosteric mechanisms at the CB1 receptor itself.

For example, piperidine-containing compounds like SR141716A (Rimonabant) act as potent and selective CB1 receptor antagonists or inverse agonists. nih.govjbclinpharm.org These antagonists block the effects of CB1 agonists like Δ⁹-tetrahydrocannabinol (THC) and endogenous cannabinoids. nih.gov Studies have shown that some compounds can act as allosteric modulators of the CB1 receptor, binding to a site distinct from the orthosteric site where endogenous ligands bind. nih.gov This allosteric binding can alter the affinity (Kₑ) and/or efficacy of the orthosteric ligand. For instance, piperonyl butoxide has been shown to increase the dissociation of both agonist and antagonist radioligands from the CB1 receptor, indicating an allosteric mechanism of action. nih.gov

The modulation of the CB1 receptor pathway, whether through direct antagonism or allosteric mechanisms, can significantly impact physiological processes. Peripherally acting CB1 receptor antagonists can reduce food intake, suggesting a role for peripheral CB1 receptors in the regulation of feeding that can be modulated by these types of compounds. nih.gov

The M3 muscarinic acetylcholine receptor (M3R) is a Gq/11-coupled GPCR involved in numerous physiological functions, including smooth muscle contraction and glandular secretion. The development of subtype-selective muscarinic receptor ligands has been a long-standing goal in pharmacology. nih.gov

Structural studies of the M3R have revealed a deeply buried ligand-binding pocket within the transmembrane core. nih.govnih.gov Antagonists like tiotropium (B1237716) bind within this pocket, making extensive hydrophobic contacts with the receptor. Key interactions include hydrogen bonds with an asparagine residue (Asn6.52) and a charge-charge interaction between the ligand's cationic amine and a conserved aspartate residue (Asp3.32). nih.gov This interaction with Asp3.32 is a common feature for ligands of biogenic amine receptors. nih.gov

While this compound itself is not a primary M3R ligand, the study of piperidine-containing molecules and other azabicyclic structures provides a framework for understanding potential interactions. The binding characteristics of ligands to acetylcholine receptors can be heavily influenced by the substituents on the core structure. For example, in a series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles, large hydrophobic substituents on the phenyl ring conferred preferential binding affinity to muscarinic receptors over nicotinic receptors. nih.gov Molecular dynamics simulations also suggest that some ligands may bind transiently to an allosteric site in the extracellular vestibule of the M3R before settling into the orthosteric pocket, a finding that could be exploited for designing ligands with improved subtype selectivity. nih.gov

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically rearranged, can act as potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). nih.govnih.gov Inhibition of these kinases is a validated therapeutic strategy. nih.gov

Piperidine-containing scaffolds have been successfully developed as potent ALK inhibitors. nih.govresearchgate.net High-throughput screening identified piperidine carboxamide as a novel inhibitor of ALK with an IC₅₀ value of 0.174 μM. nih.gov X-ray cocrystal structures revealed that this compound binds to the ALK kinase domain in an unusual conformation, allowing it to access an extended hydrophobic pocket. nih.gov Structure-activity relationship (SAR) studies focusing on optimizing both sides of the molecule led to the development of analogs with improved potency and selectivity over related kinases like IGF1R. nih.gov

Crizotinib, a multi-targeted tyrosine kinase inhibitor effective against both ALK and ROS1, serves as a paradigm for this class of drugs. nih.gov It acts as an ATP-competitive inhibitor, blocking the constitutive kinase activity of the fusion proteins and abrogating downstream signaling pathways such as PI3K/Akt, MAPK/Erk, and Jak/Stat, which are crucial for cell proliferation and survival. nih.gov The development of next-generation ALK inhibitors, some of which also incorporate a piperidine ring, aims to overcome resistance mechanisms that can emerge during treatment with crizotinib. researchgate.net

Table 3: Inhibitory Activity of a Piperidine Carboxamide Analog against ALK

| Compound | Target Kinase | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Piperidine carboxamide 1 | Anaplastic Lymphoma Kinase (ALK) | 0.174 | nih.gov |

Delineation of Molecular and Cellular Mechanisms of Action in Model Systems

The diverse receptor binding profile of this compound and its analogs translates into distinct molecular and cellular effects in various model systems. These effects are a direct consequence of the ligand-induced modulation of their respective protein targets.

In cellular models expressing histamine H3 receptors, such as HEK293 or CHO cells, antagonist compounds block receptor signaling, which can be measured through assays monitoring downstream effectors. nih.govmdpi.com In vivo, in animal models, this H3R antagonism leads to an increase in the extracellular concentrations of neurotransmitters like dopamine in the prefrontal cortex, an effect thought to improve cognitive deficits. nih.gov This mechanism was demonstrated in rat models where H3R antagonist E177 mitigated memory impairments associated with pentylenetetrazole-induced kindling by modulating brain neurotransmitter levels and reducing oxidative stress. mdpi.com

For the dopamine transporter, piperidine-based inhibitors block the reuptake of dopamine in rat striatal membrane preparations. nih.gov This inhibition of dopamine uptake is a key mechanism for increasing synaptic dopamine levels. nih.gov

Regarding the cannabinoid system, CB1 receptor antagonists have been shown to neutralize the effects of agonists in various assays. In synaptosome preparations from mouse brain, CB1 modulators can alter the inhibition of L-glutamate release caused by CB1 agonists. nih.gov In vivo, peripheral administration of CB1 antagonists to rats can reduce food intake, a mechanism dependent on CB1 receptors located on capsaicin-sensitive sensory nerve terminals. nih.gov

At the M3 muscarinic receptor, antagonists inhibit signaling pathways coupled to Gq/11 proteins. In cellular systems, this can be observed as a blockage of agonist-induced calcium mobilization. The structural insights from M3R-ligand complexes provide a basis for understanding how these antagonists occupy the binding pocket and prevent activation. nih.govnih.gov

In cancer cell lines driven by ALK or ROS1 rearrangements, specific inhibitors induce apoptosis and inhibit cell proliferation. nih.govnih.gov The mechanism involves the shutdown of critical survival signaling pathways downstream of the kinase. nih.gov Furthermore, ALK inhibition has been shown to induce immunogenic cell death (ICD) in lymphoma cell models. nih.govmdpi.com This process involves the surface exposure of calreticulin (B1178941) and the release of ATP, which can stimulate an anti-tumor immune response. nih.gov In immunocompetent mouse models, the therapeutic effect of ALK inhibitors was enhanced and could lead to protective immunity against tumor rechallenge, highlighting an important cellular mechanism that bridges targeted therapy with immunotherapy. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Critical Pharmacophoric Elements within the 1-(3-Phenoxybenzyl)piperidine Scaffold

A pharmacophore model for the this compound scaffold generally consists of three key elements: the piperidine (B6355638) ring, the phenoxybenzyl group, and the ether linkage connecting the two aromatic rings.

The Piperidine Ring: The piperidine moiety is frequently identified as a crucial structural element. polimi.it It often serves as a basic nitrogen center, which can be protonated at physiological pH, allowing for ionic interactions with receptor sites. polimi.it In studies of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, the piperidine ring was defined as the most influential structural element for activity at the σ1 receptor. polimi.it Its replacement with a piperazine (B1678402) ring in some contexts can still yield active compounds, suggesting its role as a key basic amine feature. nih.gov

The Phenoxybenzyl Group: This large, lipophilic moiety is critical for binding to target proteins, likely through hydrophobic and aromatic interactions. Research on pyrethroid insecticides, which share the phenoxybenzyl component, has shown that high biological potency is associated with the presence of a partial positive charge at the meta-position of the benzyl (B1604629) ring. researchgate.net This indicates specific electronic requirements for this part of the scaffold. Studies on phenoxyphenyl-1,3,4-oxadiazole derivatives have also highlighted that an electronegative substituent on the phenoxy ring is beneficial for anticonvulsant activity, reinforcing the importance of the electronic properties of this region. nih.govbrieflands.com

Systematic Analysis of Substituent Effects on Biological Potency, Selectivity, and Efficacy

Systematic modification of the this compound scaffold has provided deep insights into how substituents influence biological activity.

Substituents on the Phenyl Rings:

Phenoxy Ring: The presence of electronegative groups on the phenoxy ring is often favorable. In a series of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy moiety was part of the lead structure, and its replacement with an unsubstituted phenoxy group decreased activity. mdpi.com For anticonvulsant phenoxyphenyl derivatives, eliminating an electronegative substituent on the phenoxy ring was shown to reduce activity. brieflands.com

Benzyl Ring: The substitution pattern on the benzyl ring can drastically alter potency and selectivity. In the development of sigma-1 (σ1) receptor modulators, adding a trifluoromethyl group to the benzyl moiety led to a slight loss of σ1 activity. chemrxiv.org For antiviral 3-phenylpiperidine-2,6-diones, a 1-(4-fluorophenyl) substitution on the piperidine nitrogen resulted in moderate activity against HSV-1 and CVB-2. nih.gov In another study on σ1 antagonists, a 4-(4-fluorobenzyl) group on the piperidine ring was a feature of the most potent compound. nih.gov

Substituents on the Piperidine Ring:

The substitution on the piperidine nitrogen is a common point of modification. Studies on melanin-concentrating hormone receptor 1 (MCH R1) antagonists explored various substituents on the piperidine nitrogen to modulate activity. nih.gov

Direct substitution on the piperidine ring also plays a significant role. In a series of piperidine-3-carboxamides, electron-withdrawing groups like chloro were found to enhance potency, with the 4-chloro substitution being more favorable than 2-chloro or 3-chloro substitutions for activity against Cathepsin K. nih.gov The introduction of unsaturation into the piperidine ring has been shown to increase potency by as much as tenfold in certain series. dndi.org

For antituberculous pyridine (B92270) derivatives, the inclusion of a piperidine ring, which is more basic and lipophilic than morpholine (B109124) or pyrrolidine, resulted in the highest potency. mdpi.com

Selectivity:

Substitutions can be used to achieve selectivity between different receptors. Extensive research on a piperidine scaffold has identified key SAR components that lead to a divergence in activity between the dopamine (B1211576) D4 and sigma-1 (σ1) receptors. nih.govresearchgate.net For instance, moving from a benzimidazole (B57391) to an indazole moiety attached to the piperidine scaffold resulted in compounds with excellent selectivity for σ1 over D4. chemrxiv.org Specifically, the trifluoromethyl indazole analog was identified as a highly potent and selective σ1 modulator. chemrxiv.org

The following table summarizes the observed effects of specific substitutions on the biological activity of compounds containing the this compound or related scaffolds.

| Scaffold/Derivative Class | Substitution | Effect on Biological Activity | Target/Assay | Citation |

| Sigma-1 Modulators | Trifluoromethyl on benzyl group | Slight loss of σ1 activity | Sigma-1 Receptor | chemrxiv.org |

| Sigma-1 Modulators | Indazole instead of benzimidazole | Increased potency and selectivity for σ1 over D4 | Sigma-1/Dopamine D4 Receptors | chemrxiv.org |

| Piperidine-3-carboxamides | 4-Chloro on piperidine ring | More favorable for activity than 2- or 3-chloro | Cathepsin K | nih.gov |

| Antiviral Piperidine-2,6-diones | 4-Fluorophenyl on piperidine N | Moderate antiviral activity | HSV-1, CVB-2 | nih.gov |

| Antiplasmodial 2-Phenoxybenzamides | Unsubstituted phenoxy ring | Decreased activity compared to 4-fluorophenoxy | P. falciparum | mdpi.com |

| Antitubercular Pyridines | Piperidine ring | Highest potency compared to morpholine or pyrrolidine | Antitubercular Activity | mdpi.com |

| T. cruzi inhibitors | Unsaturation in piperidine ring | Ten-fold increase in potency | Trypanosoma cruzi | dndi.org |

Influence of Conformational Preferences and Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational preferences) of the this compound scaffold are critical determinants of its interaction with biological targets.

Stereochemistry: The presence of chiral centers within the molecule can lead to stereoisomers with markedly different biological activities. For example, in a series of 1-(3-phenoxy-propyl)-3-styryl-piperidine derivatives, the specific geometric isomerism, denoted as (E)-styryl, was noted as being potentially crucial for its biological activity. ontosight.ai Similarly, studies on C-methyl derivatives of related piperidine esters have shown that the absolute configuration is a key factor in determining antinociceptive activity. nih.gov

Conformational Preferences: The piperidine ring typically adopts a chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the preference for one over the other can significantly impact biological activity by altering the molecule's shape and its fit within a receptor binding pocket.

A detailed computational and experimental study on fluorinated piperidines revealed that the conformational preference is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For instance, in 3-fluoropiperidine (B1141850) derivatives, a high preference for the axial orientation of the fluorine atom was observed. researchgate.net This preference is influenced by factors such as charge-dipole interactions between the nitrogen lone pair or N-H bond and the C-F bond, as well as hyperconjugative effects. researchgate.net The specific conformation can dictate how the molecule presents its pharmacophoric elements to the biological target, thereby influencing binding affinity and efficacy.

Implications of Bioisosteric Replacements for Modulating Pharmacological Profiles

Bioisosteric replacement, the exchange of one atom or group of atoms for another with similar physical or chemical properties, is a powerful strategy to modulate the pharmacological profile of the this compound scaffold. cambridgemedchemconsulting.comnih.gov This approach can be used to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com

Scaffold Hopping and Ring Analogs:

The piperidine ring itself can be replaced with other cyclic amines. In a study on CCR8 agonists, replacing a piperazine ring with a piperidine ring afforded compounds with promising agonistic activity, demonstrating the bioisosteric relationship between these two heterocycles in certain contexts. nih.gov

More novel replacements have also been explored. 1-Azaspiro[3.3]heptane has been synthesized and validated as a bioisostere of piperidine, offering a different three-dimensional structure that can be explored in drug design. nih.gov

Replacement of Linkers and Functional Groups:

Functional groups within the scaffold can also be swapped. In the development of melanin-concentrating hormone receptor 1 (MCH R1) antagonists, the isosteric replacement of a urea (B33335) group in a lead compound with a phenylamide group led to a novel series of potent antagonists. nih.gov

Classical bioisosteric replacements, such as substituting hydrogen with fluorine, are commonly used to block metabolic pathways or to modulate the electronic properties of a specific position on the aromatic rings. cambridgemedchemconsulting.com

Bioisosteric replacement allows medicinal chemists to navigate beyond a single chemical series, diversifying structures to overcome limitations such as poor metabolic stability or off-target toxicity while retaining the desired biological activity. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is extensively used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a defined scoring function.

In the context of piperidine (B6355638) derivatives, molecular docking has been employed to elucidate their binding to various receptors. For instance, studies on piperidine-based inhibitors of oxidosqualene cyclase (OSC) utilize docking to understand their binding within the enzyme's active site. researchgate.net Similarly, docking studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine against SARS-CoV-2 proteins have been performed to assess its inhibitory potential. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. mdpi.comnih.gov For example, the interaction of agonists with the TRPA1 ion channel has been studied using docking to identify prerequisite binding modes that lead to covalent bond formation. mdpi.com

While no specific docking studies for 1-(3-phenoxybenzyl)piperidine are readily available, it is anticipated that the phenoxybenzyl group would engage in hydrophobic and aromatic interactions within a target's binding pocket, while the piperidine ring could form hydrogen bonds or salt bridges.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijnrd.orgnih.gov These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. ijnrd.org

QSAR studies have been successfully applied to various classes of piperidine derivatives. For example, 2D-QSAR models have been developed for aryl alkanol piperazine (B1678402) derivatives with antidepressant activities, identifying key descriptors that influence their biological function. nih.gov In another study, a QSAR model for piperine (B192125) analogs as bacterial NorA efflux pump inhibitors was developed, which explained the relationship between the heat of formation and inhibitory activity. researchgate.net For a series of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives, a QSAR model was generated to understand the physicochemical properties essential for GPCR-6 inhibition. researchgate.net

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing a library of related compounds, measuring their biological activity, calculating a range of molecular descriptors (e.g., logP, molar refractivity, electronic parameters), and then using statistical methods to build a predictive model.

Table 1: Example of Descriptors Used in QSAR Studies of Piperidine Analogs

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Lipophilic | LogP, ClogP | Membrane permeability, binding to hydrophobic pockets |

| Electronic | Dipole moment, HOMO/LUMO energies | Electrostatic interactions, reactivity |

| Steric/Topological | Molar refractivity, Shadow indices | Size and shape complementarity to the binding site |

| Structural | Number of rotatable bonds, Hydrogen bond donors/acceptors | Conformational flexibility, specific interactions with the target |

Molecular Dynamics Simulations for Elucidating Conformational Landscapes and Binding Stability of Compound-Biomacromolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility of molecules and the stability of ligand-protein complexes.

For piperidine derivatives, MD simulations can be used to investigate their behavior in a biological environment. For example, MD simulations of σ1 receptor/piperidine derivative complexes have been used to calculate the free energy of binding, providing a more accurate prediction of affinity than docking alone. nih.gov These simulations can also reveal the dynamic nature of the interactions between the ligand and the receptor, highlighting the importance of specific residues in maintaining a stable complex. nih.gov The conformational preferences of the piperidine ring itself, which typically adopts a chair conformation, can also be studied using MD simulations. wikipedia.org

An MD simulation of this compound bound to a hypothetical target would allow for the analysis of the stability of the binding pose predicted by docking, the flexibility of the phenoxybenzyl side chain, and the role of water molecules in mediating ligand-receptor interactions.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET)-Relevant Properties

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. nih.gov In silico ADMET prediction models are widely used to flag potential liabilities early in the drug discovery process, reducing the risk of late-stage failures. nih.gov These models are typically based on a compound's physicochemical properties and structural features.

Numerous studies have reported the in silico ADMET profiling of piperidine-based compounds. For example, a study on piperidine-based oxidosqualene cyclase inhibitors evaluated their pharmacokinetic and safety profiles using in silico methods, with many compounds showing favorable properties and compliance with Lipinski's rule of five. researchgate.net Similarly, in silico ADMET studies on novel bis-piperidine derivatives have been conducted to predict their metabolic fate and potential toxicity. sphinxsai.com These predictions can guide the structural modification of lead compounds to improve their drug-like properties. researchgate.net

While specific ADMET predictions for this compound are not published, we can extrapolate potential properties based on its structure and data from similar compounds.

Table 2: Predicted ADMET-Relevant Properties for a Representative Piperidine Analog

| Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Molecular Weight | ~281.4 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP | High (e.g., > 4) | Potentially good absorption, but may have high plasma protein binding and low solubility |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 (O and N) | Compliant with Lipinski's Rule (< 10) |

| Blood-Brain Barrier Permeability | Likely to be permeable | Potential for CNS activity |

| CYP450 Inhibition | Possible inhibitor of certain isoforms | Potential for drug-drug interactions |

| Toxicity | Generally low, but specific toxicities need to be assessed | Further experimental validation is required |

Note: The values in this table are hypothetical and based on general characteristics of similar structures. Actual values would need to be calculated using specific software.

Quantum Chemical Calculations for Analysis of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov These methods can be used to calculate a wide range of properties, including optimized molecular geometry, atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). ekb.egepstem.net

For piperidine and its derivatives, quantum chemical calculations have been used to study their conformational preferences, thermodynamic stability, and vibrational spectra. nih.govekb.eg For instance, DFT calculations have been used to predict the heats of formation and bond dissociation energies for various substituted piperidines. nih.gov The analysis of HOMO and LUMO energies can provide insights into the chemical reactivity of a molecule, with a larger energy gap generally indicating lower reactivity. ekb.eg These calculations can also be used to simulate and interpret spectroscopic data, such as IR and NMR spectra. epstem.net

A quantum chemical study of this compound would yield valuable information about its three-dimensional structure, the distribution of electron density, and its potential sites for electrophilic and nucleophilic attack.

Advanced Analytical and Spectroscopic Characterization of 1 3 Phenoxybenzyl Piperidine and Its Analogs

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), enabling differentiation between compounds that may have the same nominal mass but different elemental formulas.

For 1-(3-phenoxybenzyl)piperidine (C₁₈H₂₁NO), HRMS analysis would provide an exact mass measurement that corresponds to its unique elemental composition. This technique is crucial for confirming the identity of the synthesized target molecule and distinguishing it from potential isomers or impurities. The high precision of HRMS provides strong evidence for the molecular formula, a fundamental piece of data in chemical characterization. For instance, the exact mass of related analogs like 1-phenylpiperidine (B1584701) has been experimentally determined to be 161.120449483 Da, aligning closely with its theoretical value nih.gov. Similarly, 1-(3-methoxyphenyl)piperidine (B1605947) has a computed exact mass of 191.131014166 Da nih.gov.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₁₈H₂₁NO | 267.162314 |

| 1-Phenylpiperidine nih.gov | C₁₁H₁₅N | 161.120450 |

| 1-(3-Methoxyphenyl)piperidine nih.gov | C₁₂H₁₇NO | 191.131014 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each nucleus in the molecule can be determined, providing information on the connectivity and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for the protons on the piperidine (B6355638) ring, the benzylic methylene (B1212753) bridge, and the two aromatic rings. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment (e.g., attachment to oxygen or nitrogen). For example, spectra of various substituted benzylpiperidines show the benzylic carbon and the carbons adjacent to the nitrogen at characteristic downfield shifts rsc.org.

| Assignment (this compound) | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Piperidine C2/C6-H (axial/equatorial) | ~2.3-2.5 | ~54 |

| Piperidine C3/C5-H (axial/equatorial) | ~1.5-1.6 | ~26 |

| Piperidine C4-H (axial/equatorial) | ~1.4-1.5 | ~24 |

| Benzylic -CH₂- | ~3.4-3.5 | ~63-64 |

| Aromatic Protons (Phenoxy & Benzyl (B1604629) Rings) | ~6.8-7.4 | ~118-158 |

Note: Predicted shifts are based on data from analogous structures such as 1-benzylpiperidine (B1218667) and other N-substituted piperidines. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular "fingerprint" and are highly effective for identifying the functional groups present.

IR Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, key characteristic absorption bands would include:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the piperidine and benzyl methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region.

A strong C-O-C (ether) stretching band, often found in the 1250-1050 cm⁻¹ region.

C-N stretching of the tertiary amine, typically observed in the 1250-1020 cm⁻¹ range. Analysis of related structures confirms that C-N stretching vibrations can be identified in this region researchgate.net.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. For this molecule, Raman spectroscopy would be highly effective for observing the vibrations of the aromatic rings and the C-O-C ether linkage, providing confirmatory data to the IR spectrum. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1260-1200 | IR (Strong) |

| C-N Stretch | 1250-1020 | IR |

X-ray Crystallography for Definitive Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

For this compound, a successful single-crystal X-ray analysis would definitively confirm its molecular structure. It would reveal:

The conformation of the piperidine ring, which is expected to adopt a stable chair conformation.

The precise bond angles and lengths for the entire molecule, confirming the connectivity established by NMR.

The relative orientation of the phenoxy and benzyl ring systems.

The intermolecular packing arrangement within the crystal lattice, providing insight into non-covalent interactions such as van der Waals forces or weak hydrogen bonds that govern the solid-state structure.

While a specific crystal structure for the title compound is not publicly available, this technique has been successfully applied to determine the relative stereochemistry and conformation of other complex piperidine derivatives nih.gov.

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., LC/MS/MS)

Advanced chromatographic techniques are essential for separating the target compound from impurities, assessing its purity, and performing accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a particularly powerful method renowned for its high sensitivity, selectivity, and broad applicability.

An LC/MS/MS method for this compound would typically involve:

Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the compound from any starting materials, byproducts, or degradants. A reversed-phase C18 column is commonly used for molecules of this type. nih.gov

Detection and Quantification: The eluent from the LC is directed into a tandem mass spectrometer (often a triple quadrupole). The instrument is set to a specific mode, such as Multiple Reaction Monitoring (MRM), where it selectively monitors a specific precursor-to-product ion transition (e.g., [M+H]⁺ → characteristic fragment ion). This provides exceptional selectivity and allows for accurate quantification even at very low concentrations in complex matrices. mdpi.com

Method validation is a critical component, ensuring the analytical procedure is reliable and reproducible. nih.gov This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. nih.govmdpi.com

| Validation Parameter | Description |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. A value >0.99 is typically desired. mdpi.com |

| Accuracy | The closeness of test results to the true value, often expressed as percent recovery of a spiked sample. |

| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. RSDs should be low. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com |

| Recovery | The efficiency of the extraction procedure, determined by comparing the response of a pre-extracted spike to a post-extracted spike. |

Future Research Directions and Potential Applications As Academic Tools

Design and Synthesis of Next-Generation Chemical Probes for Advanced Receptor and Enzyme Studies

The development of sophisticated chemical probes is crucial for dissecting complex biological processes. The 1-(3-phenoxybenzyl)piperidine scaffold provides a robust platform for creating such tools to investigate the function and regulation of various receptors and enzymes.

Future research will likely focus on the rational design and synthesis of probes incorporating reporter groups such as fluorescent dyes or biotin (B1667282) tags. nih.gov For instance, a fluorescent derivative of this compound could be synthesized by incorporating a fluorophore into the phenoxy or benzyl (B1604629) ring, or as a substituent on the piperidine (B6355638) nitrogen. nih.govmdpi.com These probes would enable real-time visualization of the compound's interaction with its biological targets within living cells, providing invaluable insights into its subcellular localization and dynamics.

Moreover, the synthesis of biotinylated analogs of this compound would facilitate affinity-based proteomics studies to identify its binding partners. nih.gov By attaching a biotin molecule, researchers can use techniques like pull-down assays coupled with mass spectrometry to isolate and identify proteins that interact with the scaffold, thereby uncovering novel biological targets. unisi.it

The design of these probes will be guided by structure-activity relationship (SAR) studies of related piperidine derivatives, which have demonstrated that modifications at various positions can significantly impact biological activity. nih.govnih.govnih.gov For example, studies on 3-aryl piperidine analogs have shown that the nature and position of substituents on the aromatic rings are critical for receptor affinity and efficacy. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for the this compound Scaffold

The versatility of the this compound scaffold suggests that it may interact with a wide range of biological targets, opening up new avenues for therapeutic intervention. While research on this specific compound is emerging, studies on structurally similar molecules provide clues to its potential applications.

One promising area of exploration is its potential as a modulator of G protein-coupled receptors (GPCRs). For instance, analogs of phenoxybenzylpiperazine have been identified as agonists of the C-C chemokine receptor 8 (CCR8), with the replacement of the piperazine (B1678402) with a piperidine ring showing continued promise. This suggests that the this compound scaffold could be a starting point for developing agents targeting inflammatory and autoimmune diseases.

Furthermore, the piperidine moiety is a common feature in ligands for various receptors in the central nervous system, including dopamine (B1211576) and opioid receptors. nih.govnih.gov Research into 3-phenylpiperidine (B1330008) derivatives has revealed their potential as selective dopamine autoreceptor agonists. nih.gov Given the structural similarities, it is plausible that this compound analogs could be developed as novel CNS agents for conditions such as Parkinson's disease or neuropathic pain. nih.govchemrxiv.org The exploration of its activity at the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders, could also be a fruitful area of investigation. google.com

The piperidine scaffold is also present in numerous anticancer agents. mdpi.comresearchgate.net Therefore, screening of this compound derivatives against a panel of cancer cell lines could uncover novel antiproliferative agents. The general biological activities of piperidine derivatives, which include antimicrobial and anti-inflammatory properties, further expand the potential therapeutic areas for this scaffold. ontosight.ai

Integration of High-Throughput Screening and Advanced Computational Design in Analog Discovery Pipelines

To efficiently explore the chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) and advanced computational design will be indispensable.

HTS allows for the rapid screening of large libraries of compounds to identify initial hits with desired biological activity. Phenotypic screening, in particular, can uncover compounds with specific effects on cellular processes without prior knowledge of the molecular target. This approach could be used to screen libraries of this compound analogs for a wide range of biological effects.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be used to predict the biological activity of novel analogs and to understand the molecular basis of their interactions with their targets. nih.gov These in silico approaches can guide the design of more potent and selective compounds, thereby accelerating the drug discovery process. By combining HTS with computational design, researchers can create a powerful pipeline for the discovery and optimization of novel academic tools and potential therapeutic leads based on the this compound scaffold.

Methodological Advancements in Synthetic Chemistry and Analytical Characterization for this Compound Class

The continued development of novel synthetic methodologies will be crucial for generating diverse libraries of this compound analogs for biological screening. Recent advances in the synthesis of substituted piperidines, such as multicomponent reactions and novel cyclization strategies, can be adapted to this specific scaffold. mdpi.com These methods can provide efficient access to a wide range of derivatives with diverse substitution patterns.

Q & A

Q. What are the common synthetic routes for 1-(3-phenoxybenzyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves alkylation of piperidine with 3-phenoxybenzyl halides (e.g., bromide or chloride) under basic conditions. For example:

- Step 1 : React piperidine with potassium tert-butoxide (KOtBu) in DMF to deprotonate the amine.

- Step 2 : Add 3-phenoxybenzyl bromide dropwise, stirring overnight.

- Work-up : Extract with diethyl ether, purify via column chromatography (hexane/ethyl acetate).

- Optimization : Adjust solvent polarity, temperature (room temp to 50°C), and stoichiometry (1:1.2 amine:alkylating agent) to improve yield. Yields >80% are achievable with careful control of base strength and anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm structure (e.g., piperidine ring protons at δ 1.4–2.8 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment (>95%) .

- Mass Spectrometry : ESI-MS ([M+H] expected ~296 m/z) validates molecular weight .

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat piperidine geometry) .

Q. How can researchers ensure purity and stability during storage of this compound?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) removes impurities .

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C. Avoid exposure to light and humidity to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How do structural modifications at the benzyl or piperidine moieties influence the compound's biological activity?

- Methodological Answer :

- Benzyl Substituents : Fluorination at the phenoxy ring (e.g., 3-fluoro substitution) enhances blood-brain barrier permeability, as seen in analogs like 3F-PCP .

- Piperidine Modifications : N-Methylation reduces basicity, altering receptor binding kinetics. For example, N-methyl derivatives of BTCP maleate show reduced NMDA receptor antagonism .

- SAR Table :

| Modification | Biological Effect | Reference |

|---|---|---|

| 3-Fluoro phenoxy | Increased CNS penetration | |

| N-Methyl piperidine | Reduced receptor affinity | |

| Benzothiophene substitution | Enhanced neuroprotection |

Q. What strategies can resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer :

- Purity Verification : Replicate studies using HPLC-validated samples to exclude batch variability .

- Assay Standardization : Use consistent in vitro models (e.g., SH-SY5Y cells for neurotoxicity) and control for off-target effects (e.g., CYP450 inhibition) .

- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to identify binding site discrepancies .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound?

- Methodological Answer :

- Neuroprotection Assays : Primary cortical neurons exposed to glutamate-induced excitotoxicity; measure cell viability via MTT assay .

- Receptor Binding : Radioligand competition assays (e.g., -MK-801 for NMDA receptors) to determine K values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation; quantify via LC-MS .

Q. What computational approaches predict the binding affinity of this compound to CNS targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with NMDA receptors (PDB: 4TLM). Focus on piperidine’s amine group and benzyl π-π stacking .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Models : Train models on PubChem bioactivity data (e.g., AID 1345083) to correlate substituents with IC .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Differences in alkylation yields (70–90%) may arise from solvent choice (DMF vs. THF) or base strength (KOtBu vs. NaH) .

- Pharmacological Variability : Disparate neuroprotective effects in BTCP analogs could stem from stereochemistry (R vs. S configurations) or assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.